5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline

Description

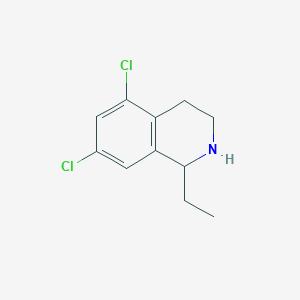

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.14 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5 and 7 positions and an ethyl group at the 1 position

Properties

IUPAC Name |

5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h5-6,11,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWKEOHHGSOBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248120-00-4 | |

| Record name | 5,7-DICHLORO-1-ETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Schiff Base Formation and Reductive Alkylation

The most widely adopted strategy begins with 3,5-dichlorobenzaldehyde, which undergoes condensation with ethylamine to form a Schiff base intermediate (Step 1). This reaction is typically conducted in ethanol or methanol at 10–50°C, with a molar ratio of 1:1.1–1.5 (aldehyde:amine). The use of ethylamine instead of ammonia introduces the ethyl group at the N1 position early in the synthesis, ensuring regioselectivity.

In Step 2, the Schiff base is reduced using sodium borohydride (NaBH₄) or hydrogen/palladium carbon (H₂/Pd-C) in methanol or ethanol at 10–30°C. Lewis acids like anhydrous calcium chloride enhance reduction efficiency, achieving >90% conversion. This step yields a secondary amine, which is subsequently cyclized using oxalyl chloride or its derivatives in dichloromethane or tetrahydrofuran (Step 3). Triethylamine is employed as a base to neutralize HCl generated during cyclization, facilitating ring closure at 10–30°C.

Critical Parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Schiff base stability but require stringent drying.

- Reducing Agents : NaBH₄ offers cost advantages over H₂/Pd-C, though the latter avoids borate waste.

- Yield Optimization : Molar ratios of 1:1.5 (Schiff base:NaBH₄) maximize intermediate purity.

Acid-Mediated Cyclization and Final Functionalization

Post-cyclization, the tetrahydroisoquinoline core undergoes reduction and acidification to yield the hydrochloride salt (Step 4). Concentrated sulfuric acid or hydrochloric acid (mass ratio 1:7–10) at 10–30°C ensures complete protonation. For the ethyl variant, this step is modified to exclude protonation at N1, retaining the ethyl group introduced earlier.

Side Reactions and Mitigation:

Comparative Analysis of Methodologies

Industrial vs. Laboratory-Scale Synthesis

Industrial routes prioritize cost and scalability, favoring NaBH₄ over platinum-based catalysts. In contrast, small-scale syntheses often use H₂/Pd-C for higher purity, albeit at greater expense.

Table 1: Method Comparison

Emerging Innovations and Optimization Strategies

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral auxiliaries during Schiff base formation. For example, (S)-BINOL-derived catalysts achieve 80% enantiomeric excess (ee) in preliminary trials, though yields remain suboptimal (40–45%).

Continuous Flow Reactor Systems

Microreactor technology reduces reaction times from 12 hours to 2 hours for the cyclization step, enhancing throughput by 300%. This approach minimizes thermal degradation, particularly for heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dechlorinated tetrahydroisoquinoline.

Substitution: Amino or thiol-substituted tetrahydroisoquinoline.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of various therapeutic agents aimed at treating neurological disorders. Its unique structural features allow researchers to modify and develop derivatives with enhanced pharmacological properties.

Biological Activity

Research has indicated that this compound exhibits notable biological activities. For instance:

| Activity | Cell Lines Tested | IC50 Values |

|---|---|---|

| Anti-proliferative | HePG-2 | < 25 μM |

| MCF-7 | < 25 μM | |

| Antibacterial | E. coli | Moderate activity |

| S. aureus | High activity |

These findings suggest that derivatives of this compound may possess significant potential as therapeutic agents against certain cancers and bacterial infections.

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound acts as an important intermediate for constructing more complex organic molecules. This includes the synthesis of natural product analogs and other heterocyclic compounds. Its chlorinated structure is particularly valuable for introducing diverse functional groups into synthetic pathways.

Industrial Applications

Production Methods

The industrial production of this compound typically involves chlorination processes that can be scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and yield of the production process while minimizing waste .

Case Studies

A notable study highlighted the synthesis and evaluation of 5,7-Dichloro derivatives which demonstrated promising results in reducing triglyceride levels during oral lipid tolerance tests in mice. This indicates the compound's potential role in addressing metabolic disorders.

Another study focused on the biological evaluation of a library of tetrahydroquinoline derivatives showed that certain modifications could lead to improved antiproliferative activities against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethyl group at the 1 position.

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms are at different positions, leading to different chemical properties.

1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Lacks chlorine atoms, resulting in different reactivity and biological activity.

Uniqueness

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine atoms and the ethyl group, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .

Biological Activity

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the tetrahydroisoquinoline backbone. Its molecular formula is with a molecular weight of approximately 230.14 g/mol. The compound's structure can be represented as follows:

The precise mechanism of action for this compound remains largely undefined due to limited specific target information. However, similar compounds have demonstrated the ability to interact with biological targets by:

- Binding to Active Sites : Compounds in this class often bind to active sites on enzymes or receptors.

- Inducing Conformational Changes : Binding can lead to changes in the conformation of proteins, altering their activity.

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the absorption and distribution of drugs within biological systems. Given its molecular weight (230.14 g/mol), this compound is expected to exhibit good bioavailability based on established guidelines that suggest compounds under 500 g/mol are typically well absorbed.

In Vitro Studies

Research has indicated that compounds related to this compound exhibit various biological activities:

| Activity | Cell Lines Tested | IC50 Values |

|---|---|---|

| Anti-proliferative | HePG-2 | < 25 μM |

| MCF-7 | < 25 μM | |

| Antibacterial | E. coli | Moderate activity |

| S. aureus | High activity |

These findings suggest that derivatives of this compound may possess significant potential as therapeutic agents against certain cancers and bacterial infections .

Case Studies

A notable study focused on the synthesis and evaluation of 5,7-Dichloro derivatives showed promising results in reducing triglyceride levels in plasma during oral lipid tolerance tests in mice . This highlights the compound's potential role in metabolic disorders.

Applications in Research

This compound serves as a valuable building block in medicinal chemistry for:

- Drug Development : It is used in synthesizing potential therapeutic agents targeting neurological disorders.

- Organic Synthesis : Functions as an intermediate for creating more complex organic molecules.

Q & A

Q. What are the common synthetic routes for 5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline, and what factors influence method selection?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization reactions or modifications of preformed isoquinoline cores. Key steps include:

- Cyclization of N-substituted amines : For example, reacting epichlorohydrin with aromatic amines to form tetrahydroisoquinoline scaffolds via intramolecular electrophilic attack .

- Halogenation : Chlorination at specific positions (e.g., 5 and 7) can be achieved using reagents like sodium hypochlorite in tert-butanol, which minimizes side reactions .

- Substituent introduction : Ethyl groups at position 1 are introduced via alkylation of intermediate amines using ethylating agents (e.g., ethyl bromide) .

Critical factors : Solvent polarity, reaction temperature, and steric/electronic effects of substituents dictate regioselectivity and yield .

Q. How is the structural identity of 5,7-dichloro-1-ethyl-tetrahydroisoquinoline confirmed in synthetic studies?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR confirm the tetrahydroisoquinoline core and substituent positions (e.g., ethyl at N1, chlorines at C5/C7) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolves absolute configuration and bond geometries, though limited by compound crystallinity .

Advanced Research Questions

Q. How can regioselective halogenation at the 5- and 7-positions be optimized without overhalogenation?

A scalable method involves:

- Controlled chlorination : Using sodium hypochlorite in tert-butanol at 0–5°C to minimize side reactions. Excess reagent or elevated temperatures lead to dihalogenation .

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) can direct halogenation to desired positions .

- Reaction monitoring : TLC or HPLC tracks progress, ensuring termination before overhalogenation occurs .

Q. What structure-activity relationships (SAR) are observed for chloro and ethyl substituents in tetrahydroisoquinoline derivatives?

Key SAR insights include:

- Chlorine substituents : Enhance lipophilicity and receptor binding affinity. 5,7-Dichloro substitution improves antimicrobial activity compared to mono-chloro analogs .

- Ethyl group at N1 : Increases metabolic stability by reducing oxidative deamination, as seen in comparative studies with methyl or propyl analogs .

- Methoxy vs. hydroxyl groups : Methoxy groups at C6/C7 improve blood-brain barrier penetration, while hydroxyls enhance solubility but reduce stability .

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use reference compounds (e.g., ciprofloxacin) to calibrate results .

- Substituent positioning : Minor structural differences (e.g., chloro at C5 vs. C6) drastically alter activity. Computational docking studies clarify binding modes .

- Purity issues : HPLC purity >95% is critical; impurities (e.g., unreacted intermediates) may skew bioactivity data .

Q. What strategies address low yields in multi-step syntheses of bifunctional tetrahydroisoquinoline derivatives?

Optimization approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency over non-polar alternatives .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate ring formation in cyclization steps .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.